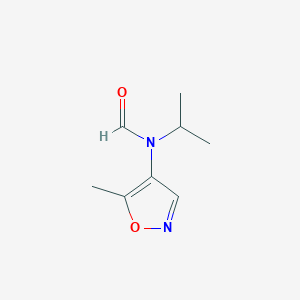![molecular formula C19H18N2O B12882036 6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one CAS No. 61185-86-2](/img/structure/B12882036.png)
6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((2-Methylpropylidene)amino)-2-phenylquinolin-4-ol is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Methylpropylidene)amino)-2-phenylquinolin-4-ol typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinolin-4-ol with an appropriate aldehyde, such as 2-methylpropanal, in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
6-((2-Methylpropylidene)amino)-2-phenylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
6-((2-Methylpropylidene)amino)-2-phenylquinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 6-((2-Methylpropylidene)amino)-2-phenylquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diketopiperazine Derivatives: These compounds share structural similarities and have been studied for their antiviral activities.
Quinoline Derivatives: Other quinoline derivatives, such as chloroquine and quinine, are well-known for their antimalarial properties.
Uniqueness
6-((2-Methylpropylidene)amino)-2-phenylquinolin-4-ol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in scientific research .
Eigenschaften
CAS-Nummer |
61185-86-2 |
|---|---|
Molekularformel |
C19H18N2O |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
6-(2-methylpropylideneamino)-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C19H18N2O/c1-13(2)12-20-15-8-9-17-16(10-15)19(22)11-18(21-17)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,21,22) |
InChI-Schlüssel |
SCDUXARUHXUSRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=NC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


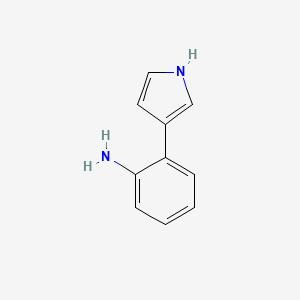
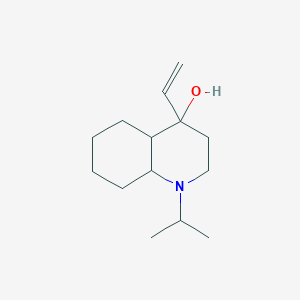

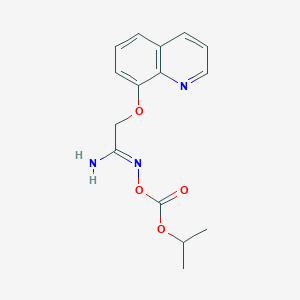

![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)


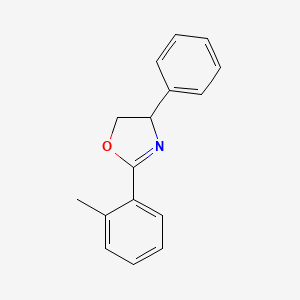

![1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12882020.png)
